N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a tetrahydrothiophene ring with a dioxidotetrahydrothiophenyl moiety, and a benzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Formation of the Dioxidotetrahydrothiophenyl Moiety: Oxidation reactions are employed to introduce the dioxidotetrahydrothiophenyl group.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: The benzyl and benzamide groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H21N3O4S/c23-18(20-12-14-4-2-1-3-5-14)15-6-8-16(9-7-15)21-19(24)22-17-10-11-27(25,26)13-17/h1-9,17H,10-13H2,(H,20,23)(H2,21,22,24) |
InChI Key |
BSDSYAWBJFLGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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